8-Hydroxydeoxyguanosine 5'-monophosphate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
8-oxo-dGMP can be synthesized through the oxidation of deoxyguanosine monophosphate. One common method involves the use of reactive oxygen species such as hydroxyl radicals, which oxidize the guanine base in deoxyguanosine monophosphate to form 8-oxo-dGMP .
Industrial Production Methods
Industrial production of 8-oxo-dGMP typically involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. High-performance liquid chromatography (HPLC) is often used to purify and verify the compound .
Chemical Reactions Analysis
Types of Reactions
8-oxo-dGMP undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized guanine derivatives.
Reduction: Reduction reactions can revert 8-oxo-dGMP back to its original form, deoxyguanosine monophosphate.
Substitution: Substitution reactions can occur at the guanine base, leading to the formation of different nucleotide analogs.
Common Reagents and Conditions
Oxidizing Agents: Hydroxyl radicals, hydrogen peroxide.
Reducing Agents: Sodium borohydride, dithiothreitol.
Reaction Conditions: Typically carried out in aqueous solutions at physiological pH and temperature.
Major Products Formed
8-oxo-7,8-dihydro-2’-deoxyguanosine: A common product formed through oxidation.
Deoxyguanosine monophosphate: Formed through reduction reactions.
Scientific Research Applications
8-oxo-dGMP is widely used in scientific research due to its role as a biomarker for oxidative stress and DNA damage. Some key applications include:
Chemistry: Used in studies to understand the chemical mechanisms of oxidative DNA damage and repair.
Biology: Serves as a marker for oxidative stress in various biological systems.
Medicine: Used in research related to cancer, aging, and neurodegenerative diseases to study the effects of oxidative DNA damage.
Industry: Employed in the development of diagnostic tools and assays for detecting oxidative stress and DNA damage .
Mechanism of Action
8-oxo-dGMP exerts its effects primarily through its incorporation into DNA during replication. When incorporated, it can cause mutations by pairing with adenine instead of cytosine, leading to G:C to T:A transversions. This can result in genomic instability and contribute to the development of various diseases. The compound is recognized and repaired by specific DNA repair enzymes, such as 8-oxo-dGTPase, which hydrolyzes 8-oxo-dGMP to prevent its incorporation into DNA .
Comparison with Similar Compounds
Similar Compounds
8-oxo-2’-deoxyguanosine (8-oxo-dG): Another oxidized derivative of deoxyguanosine, commonly used as a biomarker for oxidative stress.
8-oxo-2’-deoxyguanosine-5’-triphosphate (8-oxo-dGTP): A triphosphate form that can be incorporated into DNA during replication.
8-oxo-2’-deoxyguanosine-5’-diphosphate (8-oxo-dGDP): A diphosphate form that can be converted to 8-oxo-dGMP through hydrolysis
Uniqueness
8-oxo-dGMP is unique in its specific role as a monophosphate derivative, making it a crucial intermediate in the study of oxidative DNA damage and repair mechanisms. Its ability to be incorporated into DNA and cause mutations highlights its importance in understanding the molecular basis of various diseases .
Properties
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P/c11-9-13-7-6(8(17)14-9)12-10(18)15(7)5-1-3(16)4(23-5)2-22-24(19,20)21/h3-5,16H,1-2H2,(H,12,18)(H2,19,20,21)(H3,11,13,14,17)/t3-,4+,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIVLFLYHYFRKU-VPENINKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)NC2=O)COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40925768 | |
Record name | 9-(2-Deoxy-5-O-phosphonopentofuranosyl)-2-imino-3,9-dihydro-2H-purine-6,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40925768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127027-50-3 | |
Record name | 2′-Deoxy-7,8-dihydro-8-oxo-5′-guanylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127027-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Hydroxydeoxyguanosine 5'-monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127027503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-oxo-dGMP | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02023 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 9-(2-Deoxy-5-O-phosphonopentofuranosyl)-2-imino-3,9-dihydro-2H-purine-6,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40925768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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